2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of pivalic acid and other reagents to form the desired compound. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the successful formation of the compound .
Analyse Chemischer Reaktionen
2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts and transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the field of magnetic properties. It is often used in the study of paramagnetic compounds and magnetic susceptibility data
Wirkmechanismus
The mechanism of action of 2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its magnetic properties and interactions with other molecules . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
1724-66-9 |
---|---|
Molekularformel |
C8H15ClO6 |
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
2,4,4,5,5-pentamethyl-1,3-dioxol-1-ium;perchlorate |
InChI |
InChI=1S/C8H15O2.ClHO4/c1-6-9-7(2,3)8(4,5)10-6;2-1(3,4)5/h1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
KGEOREZDKFLZBM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[O+]C(C(O1)(C)C)(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.